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Compound of Interest

Compound Name:
2-Chloro-6-fluoro-3-

methoxyphenol

Cat. No.: B1463650 Get Quote

For researchers and professionals in the field of drug development, the journey from a

promising molecular entity to a viable drug candidate is paved with data. The foundational layer

of this data is the physicochemical profile of the compound. Properties such as molecular

weight, melting point, solubility, and spectral identity are not mere checklist items; they are the

fundamental parameters that govern a molecule's behavior, from its synthesis and purification

to its formulation and pharmacokinetic profile.

This guide focuses on 2-Chloro-6-fluoro-3-methoxyphenol, a substituted phenol of interest

as a potential building block in medicinal chemistry. While some catalog-level data for this

compound exists, a comprehensive, experimentally validated dataset is not readily available in

the public domain. Therefore, this document serves a dual purpose: first, to consolidate the

known information on 2-Chloro-6-fluoro-3-methoxyphenol, and second, to provide a robust

framework of methodologies for its complete physicochemical characterization. The protocols

described herein are designed to be self-validating systems, ensuring the generation of reliable

and reproducible data critical for advancing research and development programs.

Molecular Identity and Core Properties
The initial step in characterizing any compound is to establish its fundamental identity. 2-
Chloro-6-fluoro-3-methoxyphenol is a halogenated and methoxylated phenol derivative. Its

structure presents a unique combination of substituents on the benzene ring, which is expected

to influence its electronic properties, reactivity, and intermolecular interactions.
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Table 1: Summary of Physicochemical Properties for 2-Chloro-6-fluoro-3-methoxyphenol

Property Value Source / Method

CAS Number 1017777-60-4 [1][2][3][4]

Molecular Formula C₇H₆ClFO₂ [1][2]

Molecular Weight 176.57 g/mol [2]

Appearance Solid

Purity Typically supplied at >98% [1][2]

Storage Conditions 4°C, store under nitrogen [2]

SMILES String COC1=C(C(=C(C=C1)F)O)Cl [2]

InChI Key
YJSDVAWUSTVUQS-

UHFFFAOYSA-N

Calculated LogP 2.1933 [2]

Topological Polar Surface Area

(TPSA)
29.46 Å² [2]

Hydrogen Bond Donors 1 [2]

Hydrogen Bond Acceptors 2 [2]

Melting Point

Data not available. See

Section 2.1 for determination

protocol.

N/A

Boiling Point

Data not available. See

Section 2.2 for determination

protocol.

N/A

Solubility

Data not available. See

Section 2.3 for determination

protocol.

N/A

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1463650?utm_src=pdf-body
https://bioorganics.biz/product_details.php?id=202048
https://www.chemscene.com/product/1017777-60-4.html
https://www.2abiotech.net/show_product.html?pro_id=121529
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-fluoro-3-methoxyphenol
https://bioorganics.biz/product_details.php?id=202048
https://www.chemscene.com/product/1017777-60-4.html
https://www.chemscene.com/product/1017777-60-4.html
https://bioorganics.biz/product_details.php?id=202048
https://www.chemscene.com/product/1017777-60-4.html
https://www.chemscene.com/product/1017777-60-4.html
https://www.chemscene.com/product/1017777-60-4.html
https://www.chemscene.com/product/1017777-60-4.html
https://www.chemscene.com/product/1017777-60-4.html
https://www.chemscene.com/product/1017777-60-4.html
https://www.chemscene.com/product/1017777-60-4.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1463650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols for Physicochemical
Characterization
The absence of comprehensive experimental data necessitates the application of standard,

high-fidelity analytical techniques. The following sections detail the methodologies for

determining the key physical properties of 2-Chloro-6-fluoro-3-methoxyphenol.

Thermal Analysis: Melting Point Determination by
Differential Scanning Calorimetry (DSC)
Expertise & Rationale: While a traditional melting point apparatus can provide a range, DSC

offers superior accuracy and additional insights. It measures the heat flow required to raise a

sample's temperature, revealing a sharp endothermic peak at the melting point. The shape and

onset of this peak can also provide an indication of purity. This method is the industry standard

for the thermal characterization of pure substances.

Protocol:

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a

certified indium standard (m.p. 156.6 °C).

Sample Preparation: Accurately weigh 2-3 mg of 2-Chloro-6-fluoro-3-methoxyphenol into

a standard aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an

identical empty pan to serve as the reference.

Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the

system at 25 °C.

Analysis: Ramp the temperature from 25 °C to a temperature sufficiently above the expected

melting point (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

Data Processing: Record the heat flow versus temperature. The melting point is determined

as the onset temperature of the endothermic melting peak. The integrated area of the peak

corresponds to the enthalpy of fusion.
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Caption: Workflow for Melting Point Determination using DSC.

Solubility Profiling in Pharmaceutical Solvents
Expertise & Rationale: Solubility is a critical parameter for drug development, influencing

everything from biological assays to formulation. A tiered approach is efficient. Initial qualitative

assessment in a range of solvents identifies suitable candidates for quantitative analysis. High-

Performance Liquid Chromatography (HPLC) is then used for accurate quantification because

of its sensitivity and ability to separate the analyte from any potential impurities or excipients.

Protocol:

Solvent Selection: Select a panel of relevant solvents, such as water, phosphate-buffered

saline (PBS, pH 7.4), ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

Qualitative Assessment (Kinetic):

Add 1 mg of the compound to 1 mL of each solvent in separate glass vials.

Vortex for 1 minute and visually inspect for undissolved solid.

If dissolved, add another 9 mg and repeat, continuing until the compound is no longer fully

soluble. This provides a rough estimate (e.g., >10 mg/mL).

Quantitative Assessment (Thermodynamic Equilibrium):

For key aqueous and organic solvents, prepare saturated solutions by adding an excess

of the compound (e.g., 20 mg) to 1 mL of the solvent.
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Agitate the slurry at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium

is reached.

Filter the suspension through a 0.22 µm syringe filter to remove undissolved solid.

Dilute the clear filtrate with a suitable mobile phase and analyze by a calibrated HPLC-UV

method to determine the precise concentration.
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Caption: Tiered Workflow for Solubility Determination.
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Structural Confirmation and Purity by GC-MS
Expertise & Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal

technique for volatile and semi-volatile compounds like substituted phenols. It provides two

orthogonal pieces of information: the retention time (a characteristic of the compound under

specific conditions) from the GC and the mass-to-charge ratio of the parent ion and its

fragments from the MS. This combination allows for confident structural identification and the

detection of impurities.

Protocol:

Sample Preparation: Prepare a 1 mg/mL stock solution of 2-Chloro-6-fluoro-3-
methoxyphenol in a volatile organic solvent such as ethyl acetate or DCM.

GC Method:

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Inlet: Inject 1 µL of the solution in split mode (e.g., 20:1 split ratio) at an injector

temperature of 250 °C.

Carrier Gas: Use helium at a constant flow rate of 1.2 mL/min.

Oven Program: Hold at 60 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for

5 minutes.

MS Method:

Ionization: Use standard Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Source Temperature: Set to 230 °C.

Data Analysis:

Confirm the retention time of the main peak.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1463650?utm_src=pdf-body
https://www.benchchem.com/product/b1463650?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1463650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyze the mass spectrum of the main peak. The molecular ion (M⁺) should be visible at

m/z ≈ 176.57. The isotopic pattern for one chlorine atom (M⁺ and M+2 in a ~3:1 ratio)

should be confirmed.

Integrate all peaks in the chromatogram to calculate the purity as a percentage of the total

area.

Sample Preparation GC-MS Analysis Data Interpretation
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Caption: Workflow for Purity and Identity Confirmation by GC-MS.

Safety, Handling, and Storage
Proper handling is paramount when working with any chemical, particularly novel compounds

with incomplete toxicological profiles.

Hazard Identification: The compound is classified as harmful if swallowed (H302) and carries

the GHS07 pictogram (exclamation mark), indicating potential for skin/eye irritation or acute

toxicity.

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat,

safety glasses with side shields, and nitrile gloves.

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of any dust or vapors. Avoid contact with skin and eyes.[5]

Storage: As recommended, store the compound at 4°C under an inert nitrogen atmosphere

to prevent degradation from moisture or oxidation.[2] Keep the container tightly sealed.

Conclusion
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2-Chloro-6-fluoro-3-methoxyphenol represents a class of compounds for which complete

physical property data is not always readily available. This guide provides a consolidated view

of its known identifiers and establishes a clear, authoritative framework for its experimental

characterization. By employing robust, self-validating methodologies such as Differential

Scanning Calorimetry, tiered solubility analysis, and Gas Chromatography-Mass Spectrometry,

researchers can confidently generate the high-quality physicochemical data essential for

decision-making in medicinal chemistry and drug development. Adherence to these protocols

ensures both the integrity of the scientific process and the safety of the professionals

undertaking this critical work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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